Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride
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Overview
Description
Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.7255 g/mol . It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride typically involves the alkylation of piperidine with allyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Piperidine+Allyl Chloride→Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperidinium salts.
Oxidation Reactions: Products include oxidized derivatives of the allyl group.
Reduction Reactions: Products include reduced forms of the original compound.
Scientific Research Applications
Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, bromide
- Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, iodide
- Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, fluoride
Uniqueness
Piperidinium, 1,1-dimethyl-2-(2-propenyl)-, chloride is unique due to its specific combination of the piperidinium core with an allyl group and a chloride ion. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
62142-94-3 |
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Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
1,1-dimethyl-2-prop-2-enylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C10H20N.ClH/c1-4-7-10-8-5-6-9-11(10,2)3;/h4,10H,1,5-9H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
RSVNQVJSAADSMT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1CC=C)C.[Cl-] |
Origin of Product |
United States |
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